molecular formula C9H7NO3 B087099 1-Nitro-2-(prop-2-yn-1-yloxy)benzene CAS No. 13350-09-9

1-Nitro-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B087099
CAS No.: 13350-09-9
M. Wt: 177.16 g/mol
InChI Key: HCYIVAJBFNTKGZ-UHFFFAOYSA-N
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Description

1-Nitro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7NO3. It is a derivative of benzene, where a nitro group and a prop-2-yn-1-yloxy group are attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through a multi-step process. One common method involves the nitration of 2-(prop-2-yn-1-yloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the prop-2-yn-1-yloxy group is replaced by other functional groups.

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Amino-2-(prop-2-yn-1-yloxy)benzene.

    Substitution: Various substituted benzene derivatives.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

1-Nitro-2-(prop-2-yn-1-yloxy)benzene has several scientific research applications:

Comparison with Similar Compounds

1-Nitro-2-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:

    1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with the nitro group at the para position.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group instead of a nitro group.

    4-(Prop-2-yn-1-yloxy)benzonitrile: Contains a nitrile group instead of a nitro group.

Properties

IUPAC Name

1-nitro-2-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYIVAJBFNTKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508619
Record name 2-Nitrophenyl 2-propynyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13350-09-9
Record name 2-Nitrophenyl 2-propynyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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